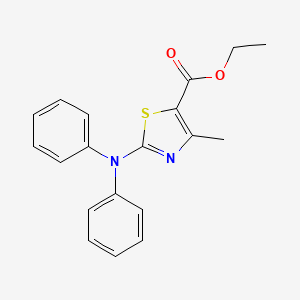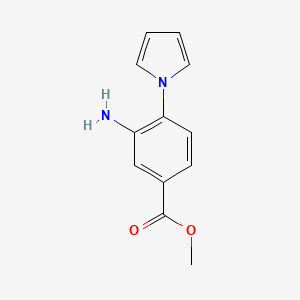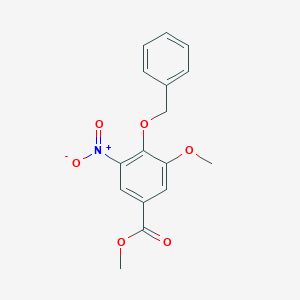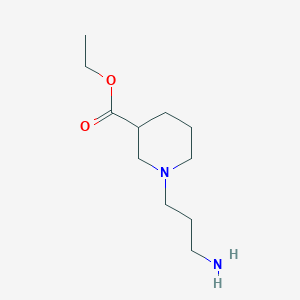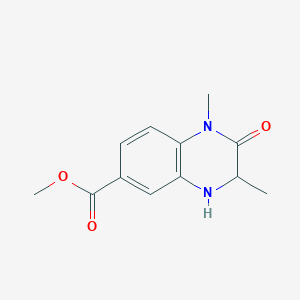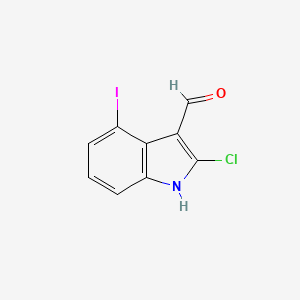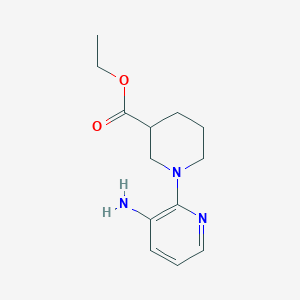![molecular formula C13H8BrClN2O2S B1391842 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- CAS No. 876343-81-6](/img/structure/B1391842.png)
1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-
概要
説明
1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- is a derivative of 1H-Pyrrolo[2,3-b]pyridine . This compound is part of a class of compounds known as 7-azaindoles, which are known to exhibit a wide range of biological activities .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a similar compound, was synthesized using a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine has been determined using various techniques such as InChI and X-ray diffraction . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- are not mentioned in the search results, it’s known that 7-azaindoles can be modified at the C3 and C5 positions via Negishi reaction, Suzuki cross-coupling reaction, Buchwald-Hartwig coupling, and Suzuki-Miyura coupling .Physical And Chemical Properties Analysis
The molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 . More physical and chemical properties of similar compounds have been studied using techniques like density functional theory (DFT), molecular electrostatic potential, and frontier molecular orbital .科学的研究の応用
Palladium-Catalyzed Decarboxylative Couplings
- A study by Suresh et al. (2013) demonstrates the use of 1H-Pyrrolo[2,3-b]pyridines in palladium-catalyzed decarboxylative Suzuki and Heck couplings, producing a series of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. This method offers a novel route for synthesizing these compounds, showing their utility in organic synthesis (Suresh et al., 2013).
Synthesis and Characterization
- Research by Niu Wen-bo (2011) on the synthesis of related pyrrole derivatives highlights the importance of 1H-Pyrrolo[2,3-b]pyridines as intermediates in the synthesis of new compounds like chlor-antraniliprole, an insecticide. This study underlines the compound's role as a critical intermediate in chemical syntheses (Niu Wen-bo, 2011).
Chemical Reactions and Properties
- A paper by Herbert and Wibberley (1969) explored different methods for preparing 1H-Pyrrolo[2,3-b]pyridines, revealing their reactions with various electrophiles and the formation of derivatives through reactions like nitration, bromination, and Mannich base reaction. This study provides insights into the chemical behavior and versatility of these compounds (Herbert & Wibberley, 1969).
Crystal Structure Analysis
- The work by Selig et al. (2009) on a similar compound, 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, focused on its crystal structure, contributing to a deeper understanding of the structural characteristics of such compounds (Selig et al., 2009).
Antibacterial Applications
- Abdel-Mohsen and Geies (2008) used 1H-Pyrrolo[2,3-b]pyridines for synthesizing compounds with potential antibacterial properties. This indicates the possible applications of these compounds in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).
Biological Evaluation as c-Met Inhibitors
- Liu et al. (2016) designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives for evaluation as c-Met inhibitors. This indicates the potential use of these compounds in medical research, particularly in targeting specific enzymes for therapeutic purposes (Liu et al., 2016).
将来の方向性
The research on 1H-Pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on developing these compounds as potent inhibitors of FGFR, which could be beneficial for cancer therapy . These compounds, due to their potent activities and low molecular weight, are appealing lead compounds for subsequent optimization .
特性
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-4-chloropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFHHBKLYJQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)- | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)
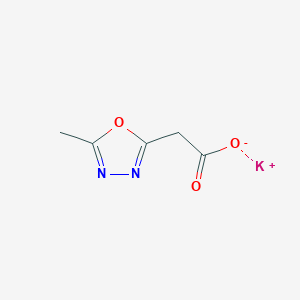
![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)
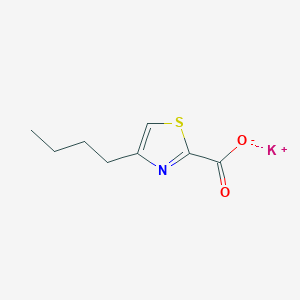
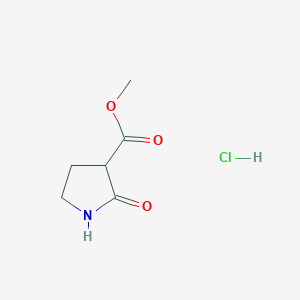
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)
